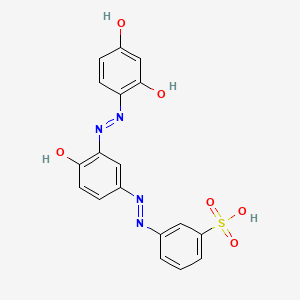![molecular formula C15H24O2 B12679409 3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one CAS No. 85409-65-0](/img/structure/B12679409.png)
3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[410]heptan-2-one is a complex organic compound with the molecular formula C15H24O2 It is known for its unique bicyclic structure, which includes a heptane ring fused with a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[410]heptan-2-one typically involves multiple stepsThe reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize advanced catalytic processes and continuous flow reactors to achieve higher yields and purity. The exact details of these industrial methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the ketone group.
Substitution: Halogenation and other substitution reactions can occur under specific conditions, often involving catalysts or specific reagents.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and kinetics.
Biology: Researchers explore its potential as a bioactive molecule with various biological effects.
Medicine: Preliminary studies investigate its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the bicyclic structure provides unique steric effects that influence its reactivity. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptan-2-one, 3,7,7-trimethyl-: This compound shares a similar bicyclic structure but lacks the additional ketone group.
4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one: Another similar compound with slight variations in the position of functional groups.
Uniqueness
3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one is unique due to its specific combination of a bicyclic heptane ring and a ketone group. This structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Properties
CAS No. |
85409-65-0 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
3,7,7-trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C15H24O2/c1-9(10(2)16)8-15(5)7-6-11-12(13(15)17)14(11,3)4/h9,11-12H,6-8H2,1-5H3 |
InChI Key |
JLDMXUUKIJKVPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1(CCC2C(C1=O)C2(C)C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


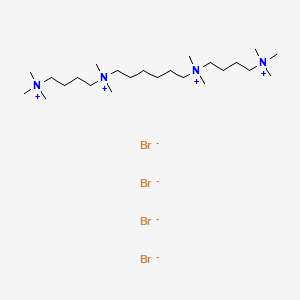
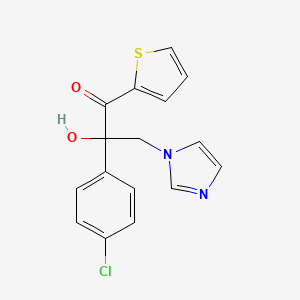

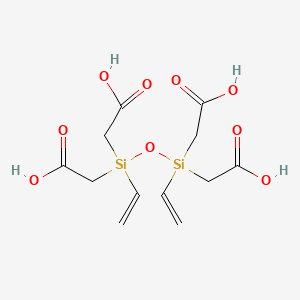
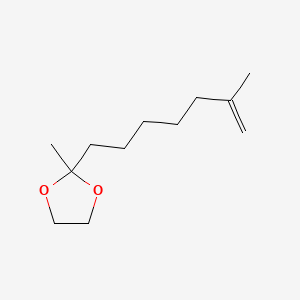
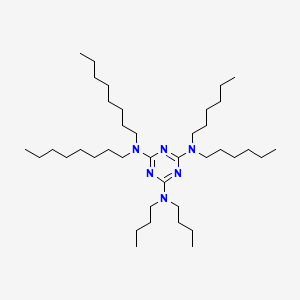


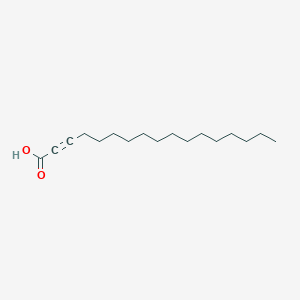
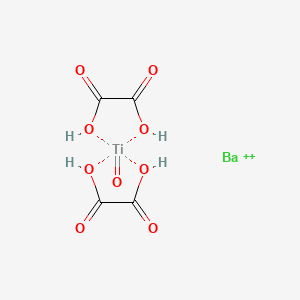

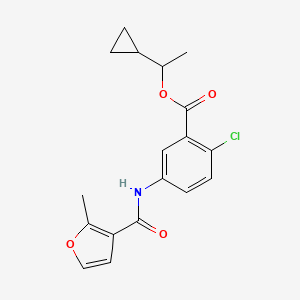
![2,7-dinitro-[1]benzofuro[6,7-e][1]benzofuran](/img/structure/B12679407.png)
